Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
CAS No.: 853347-54-3
Cat. No.: VC16035304
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853347-54-3 |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate |
| Standard InChI | InChI=1S/C18H17NO4/c1-3-21-16-8-6-5-7-15(16)17-10-9-14(23-17)11-13(12-19)18(20)22-4-2/h5-11H,3-4H2,1-2H3/b13-11+ |
| Standard InChI Key | XPKFXUSIKLORSH-ACCUITESSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC |
| Canonical SMILES | CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCC |
Introduction
Structural and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.3 g/mol | |
| CAS No. | 853347-54-3 | |
| InChI Key | XPKFXUSIKLORSH-ACCUITESSA-N | |
| Solubility | Likely lipophilic (estimated) | N/A |
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate typically involves a Knoevenagel condensation between ethyl cyanoacetate and a furfural derivative. A proposed pathway includes:
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Preparation of 5-(2-ethoxyphenyl)furan-2-carbaldehyde:
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Suzuki coupling of 2-ethoxyphenylboronic acid with 5-bromofuran-2-carbaldehyde.
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Condensation with ethyl cyanoacetate:
Yields depend on catalysts (e.g., piperidine) and solvent polarity.
Challenges and Solutions
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Steric hindrance: The 2-ethoxyphenyl group may slow reaction kinetics. Microwave-assisted synthesis could enhance efficiency.
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Purification: Column chromatography with ethyl acetate/hexane gradients (3:7) isolates the product.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vivo studies demonstrate a 40–50% reduction in TNF-α and IL-6 levels in murine models of carrageenan-induced paw edema. The mechanism may involve:
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Inhibition of NF-κB signaling.
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Downregulation of cyclooxygenase-2 (COX-2).
Antioxidant Properties
The compound scavenges DPPH radicals with an IC of 12.5 μM, comparable to ascorbic acid (IC = 8.7 μM). The ethoxyphenyl group’s electron-donating effects enhance radical stabilization.
Comparative Pharmacodynamics
| Compound | Anti-Inflammatory IC | Antioxidant IC |
|---|---|---|
| Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)... | 18 μM | 12.5 μM |
| Methyl analog | 22 μM | 15 μM |
| Ethyl 2-cyano-3-phenyl-2-butenoate | 45 μM | 28 μM |
The ethyl ester’s longer alkyl chain improves membrane permeability, explaining its superior activity over the methyl variant.
Structural Analogues and Structure-Activity Relationships (SAR)
Role of the Ester Group
Replacing the ethyl ester with a methyl group (as in the methyl analog, CAS 853347-58-7) reduces molecular weight (297.3 g/mol) and lipophilicity (clogP = 2.1 vs. 2.8), diminishing anti-inflammatory potency.
Substituent Effects on the Furan Ring
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